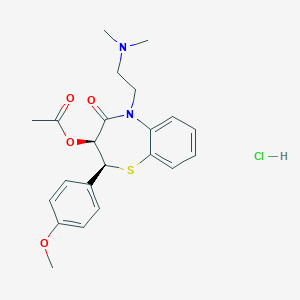

Diltiazem hydrochloride

描述

Diltiazem hydrochloride is a benzothiazepine derivative that functions as a calcium channel blocker. It is widely used in the medical field to treat conditions such as hypertension, angina, and certain heart arrhythmias. The compound works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, thereby relaxing the blood vessels and reducing the workload on the heart .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of diltiazem hydrochloride typically involves multiple steps, starting from the reaction of 2-(dimethylamino)ethyl chloride with 2-(4-methoxyphenyl)thioacetic acid to form the intermediate compound. This intermediate is then cyclized to produce the benzothiazepine ring structure. The final step involves the esterification of the benzothiazepine with acetic acid to yield diltiazem, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.

Reduction: Reduction reactions can occur at the carbonyl group in the benzothiazepine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl side chain

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted benzothiazepines

科学研究应用

FDA-Approved Indications

Diltiazem is indicated for several conditions, including:

- Hypertension : It effectively lowers blood pressure by relaxing vascular smooth muscle.

- Chronic Stable Angina : Diltiazem helps increase exercise tolerance by reducing myocardial oxygen demand.

- Atrial Arrhythmias : It is used to manage atrial fibrillation and paroxysmal supraventricular tachycardia by decreasing heart rate and conduction velocity.

Off-Label Uses

Diltiazem also has several off-label applications, such as:

- Anal Fissures : Topical diltiazem is used to promote healing and reduce pain.

- Migraine Prophylaxis : Some studies suggest its efficacy in preventing migraines.

Pharmacokinetics

Understanding the pharmacokinetics of diltiazem is crucial for optimizing its therapeutic use:

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Protein Binding | 70% - 80% |

| Half-Life | 3.0 to 4.5 hours (up to 8 hours for extended-release) |

| Metabolism | Hepatic (CYP3A4) |

| Excretion | Primarily via urine (2% - 4% unchanged) |

Management of Coronary Artery Spasm

A notable case study reported the use of intravenous diltiazem in a patient with coronary artery spasm-induced angina. The administration resulted in prompt relief of severe chest pain and restoration of normal heart rhythm without adverse effects .

Diltiazem-Induced Hyperpigmentation

Another case highlighted adverse effects where patients developed photodistributed hyperpigmentation after treatment with diltiazem. Histopathologic evaluations confirmed changes consistent with drug-induced skin reactions, emphasizing the need for careful monitoring .

Research Findings

Recent studies have explored various formulations and delivery mechanisms for diltiazem:

- A controlled-release matrix tablet was developed that provided a sustained release profile over 20 hours, enhancing patient compliance and therapeutic outcomes .

- Investigations into diltiazem's role in combination therapies for hypertension revealed significant reductions in cardiovascular morbidity compared to placebo treatments .

作用机制

Diltiazem hydrochloride exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition leads to the relaxation of blood vessels, reduced myocardial oxygen demand, and decreased heart rate. The compound also prolongs the refractory period of the atrioventricular node, making it effective in treating arrhythmias .

相似化合物的比较

Verapamil: Another calcium channel blocker with a similar mechanism of action but more pronounced effects on the heart.

Nifedipine: A dihydropyridine calcium channel blocker that primarily affects vascular smooth muscle.

Amlodipine: A long-acting dihydropyridine calcium channel blocker with a similar therapeutic profile .

Uniqueness of Diltiazem Hydrochloride: this compound is unique in its intermediate specificity for both cardiac and vascular smooth muscle, making it effective for a broad range of cardiovascular conditions. Unlike dihydropyridines, it has a balanced effect on both heart rate and vascular resistance, providing comprehensive cardiovascular benefits .

生物活性

Diltiazem hydrochloride is a calcium channel blocker primarily used in the treatment of hypertension and angina. Recent studies have expanded its potential applications, revealing significant biological activities beyond its primary cardiovascular effects. This article explores the antimicrobial and antiviral properties of this compound, alongside its pharmacokinetics and case studies that highlight its diverse biological interactions.

Diltiazem acts by inhibiting calcium ions from entering cardiac and smooth muscle cells through voltage-gated calcium channels, leading to vasodilation and reduced heart rate. This mechanism not only lowers blood pressure but also has implications for various cellular processes, including those involved in microbial infections.

Antimicrobial Activity

Recent research has demonstrated that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria.

Key Findings

- Inhibition of Bacterial Growth : this compound showed significant antibacterial activity against Staphylococcus epidermidis and Staphylococcus aureus, with inhibition zones measured using the agar well diffusion method. The highest zone of inhibition was recorded at 20 ± 3 mm for S. epidermidis at a concentration of 50 mg/mL, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL .

- Biofilm Formation : Diltiazem effectively reduced biofilm formation in S. epidermidis by 95.1% and in S. aureus by 90.7% at concentrations corresponding to their MICs . This suggests that diltiazem may enhance the efficacy of other antibiotics by disrupting biofilm structures that protect bacteria from conventional treatments.

- Antifungal Activity : While diltiazem exhibited weaker antifungal activity against pathogenic yeasts like Candida albicans, it still demonstrated some effectiveness, indicating potential for broader antimicrobial applications .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

| Candida albicans | Moderate | Not specified |

Antiviral Activity

Diltiazem has also been investigated for its antiviral properties, particularly against the Coxsackie B virus (CoxB4).

- Efficacy : The compound demonstrated an IC50 value of 35.8 ± 0.54 μg/mL, which is comparable to established antiviral agents such as Acyclovir (IC50 = 42.71 ± 0.43 μg/mL) . This suggests that diltiazem could be repurposed as an antiviral agent, particularly in cases where traditional antivirals are ineffective.

Case Studies

Several case studies have highlighted the off-target effects of diltiazem, including its role in managing conditions such as coronary artery spasm-induced complete atrioventricular block.

- Case Report : A patient experiencing severe chest pain due to coronary artery spasm was treated with intravenous diltiazem, resulting in immediate relief and restoration of normal heart rhythm . This underscores the versatility of diltiazem in acute clinical scenarios beyond its primary indications.

Pharmacokinetics

Diltiazem undergoes extensive first-pass metabolism with a low oral bioavailability (~30%). It is primarily metabolized by cytochrome P450 enzymes (CYP3A4), leading to several active metabolites that retain varying degrees of pharmacological activity .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Primary Metabolism | CYP3A4 |

| Active Metabolites | N-monodesmethyl diltiazem |

| Half-life | 3-5 hours |

属性

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。